REACTION_CXSMILES
|
[BH4-].[Na+].[CH:3]([C:5]1[CH:15]=[CH:14][C:8]([CH:9]=[CH:10][C:11]([OH:13])=[O:12])=[CH:7][CH:6]=1)=[O:4]>C1COCC1.O.C1COCC1>[OH:4][CH2:3][C:5]1[CH:6]=[CH:7][C:8]([CH:9]=[CH:10][C:11]([OH:13])=[O:12])=[CH:14][CH:15]=1 |f:0.1,3.4|
|
Name
|
|
Quantity
|
0.53 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.47 g
|
Type
|
reactant
|
Smiles
|
C(=O)C1=CC=C(C=CC(=O)O)C=C1
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched
|
Type
|
ADDITION
|
Details
|
by adding 4N HCl (20 ml)
|
Type
|
CUSTOM
|
Details
|
the THF was removed by a rotary evaporator
|
Type
|
ADDITION
|
Details
|
The solid residue was treated with H2O (20 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (4×50 ml)
|
Type
|
WASH
|
Details
|
The EtOAc extracts were washed with H2O (50 ml) and brine (50 ml)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The crude product was recrystallized from EtOAc
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC1=CC=C(C=CC(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 g | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 52.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |